molecular formula C14H26N2O4S B5549617 N-{3-[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl}-N-methylmethanesulfonamide

N-{3-[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl}-N-methylmethanesulfonamide

Cat. No. B5549617
M. Wt: 318.43 g/mol
InChI Key: HRYKYPKKESIWBW-RISCZKNCSA-N
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Description

Synthesis Analysis

The synthesis of molecules related to N-{3-[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl}-N-methylmethanesulfonamide involves complex organic reactions, including asymmetric cyclopropanations and reductions of cyclic sulfonamides. For instance, the asymmetric cyclopropanation catalyzed by rhodium(II) N-(arylsulfonyl)prolinate demonstrates a general method for the synthesis of functionalized cyclopropanes, indicating a pathway that could potentially be adapted for the synthesis of compounds like N-{3-[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl}-N-methylmethanesulfonamide (Davies et al., 1996).

Molecular Structure Analysis

The crystal structure analysis of related sulfonamide compounds, such as N-methylmethanesulfonamide, provides insights into the molecular conformation and interactions within similar molecules. For example, N-methylmethanesulfonamide exhibits a gauche conformation between the methyl group and the amide N atom, hinting at potential structural behaviors of complex sulfonamides (Higgs et al., 2002).

Chemical Reactions and Properties

The chemical reactivity and transformations of sulfonamide-related compounds offer insights into the behavior of N-{3-[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl}-N-methylmethanesulfonamide. Studies such as the gold(I)-catalyzed intramolecular hydroamination and ring-opening of sulfonamide-substituted cyclopropylcarbinols provide valuable information on the potential chemical reactions this compound could undergo, showing the versatility and reactivity of sulfonamide derivatives (Zhang et al., 2012).

Physical Properties Analysis

Physical properties, such as solubility and crystal structure, play a crucial role in the application and study of chemical compounds. The analysis of compounds like N-methylmethanesulfonamide at low temperatures reveals specific physical characteristics that could be similar in N-{3-[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl}-N-methylmethanesulfonamide, providing insights into its behavior under various conditions (Higgs et al., 2002).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity with other compounds and stability, is essential for the application of N-{3-[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl}-N-methylmethanesulfonamide. Research on sulfonamide compounds and their interactions, like the studies on acid-catalyzed intramolecular cyclization of sulfonamides, can shed light on the chemical properties and potential applications of this compound (Gazizov et al., 2017).

Scientific Research Applications

Asymmetric Synthesis and Catalysis

The compound's structural features, such as the pyrrolidine ring and sulfonamide group, are common in asymmetric synthesis and catalysis. For example, studies have shown that rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes leads to a highly diastereoselective and enantioselective synthesis of functionalized cyclopropanes (Davies et al., 1996). This indicates that similar structural moieties in the compound could be utilized in asymmetric synthesis, leveraging the cyclobutyl and methylpyrrolidin-1-yl groups for enantioselective catalysis.

Drug Metabolism Studies

In drug metabolism studies, compounds with sulfonamide groups, similar to the one , have been used to understand metabolic pathways. For instance, the biocatalysis approach to drug metabolism using microbial systems has been demonstrated to produce mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators (Zmijewski et al., 2006). This suggests that "N-{3-[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl}-N-methylmethanesulfonamide" could potentially be investigated for its metabolic profiles using similar biocatalytic systems.

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds is another area where such a compound could be relevant. The development of methodologies for synthesizing pyrimidine derivatives, as demonstrated by Šterk et al. (2012), involves steps that could be applicable to the compound , especially considering its complex structure involving a pyrrolidin-1-yl group and a sulfonamide moiety (Šterk et al., 2012).

Thermodynamic Studies

Thermodynamic studies of derivatives of aminomethanesulfonic acid, which share a structural resemblance with the sulfonamide part of the compound, have been conducted to understand the effects of substituents on dissociation thermodynamics (Khoma, 2017). This type of research could provide insights into the physicochemical properties of "N-{3-[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl}-N-methylmethanesulfonamide" and its interactions in various environments.

properties

IUPAC Name

N-[3-[(3R,4R)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4S/c1-11-9-16(10-14(11,18)12-5-4-6-12)13(17)7-8-15(2)21(3,19)20/h11-12,18H,4-10H2,1-3H3/t11-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYKYPKKESIWBW-RISCZKNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1(C2CCC2)O)C(=O)CCN(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@]1(C2CCC2)O)C(=O)CCN(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl}-N-methylmethanesulfonamide (non-preferred name)

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